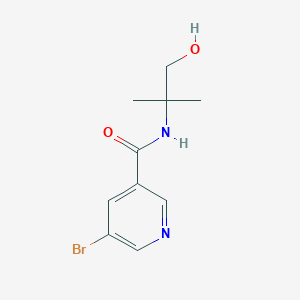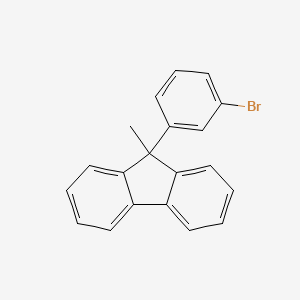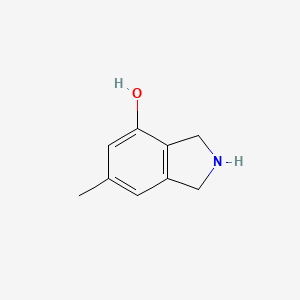
3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide is a synthetic organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . It is characterized by its unique cyclopropane ring structure, which is substituted with tetramethyl groups and a methylcarbamoyl group. This compound is typically found as an off-white to white solid with a melting point of 91-94°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide involves multiple steps, starting with the preparation of the cyclopropane ring. The tetramethyl substitution is achieved through alkylation reactions, followed by the introduction of the methylcarbamoyl group via carbamoylation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group into an amine or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and carbamoyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
2-2-3-3-Tetramethylcyclopropane-1-carboxamide: Lacks the methylcarbamoyl group, resulting in different chemical reactivity and biological activity.
2-2-3-3-Tetramethyl-N-(ethylcarbamoyl)cyclopropane-1-carboxamide: Contains an ethylcarbamoyl group instead of a methylcarbamoyl group, leading to variations in its physical and chemical properties.
Uniqueness: 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-9(2)6(10(9,3)4)7(13)12-8(14)11-5/h6H,1-5H3,(H2,11,12,13,14) |
InChI Key |
MEBNCQRMZVHURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
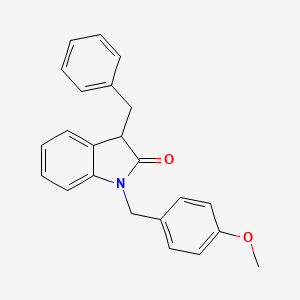
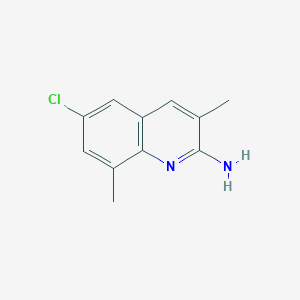
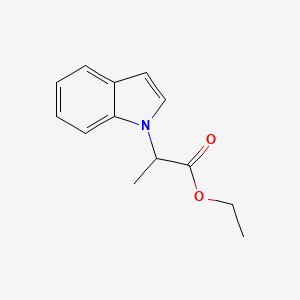
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
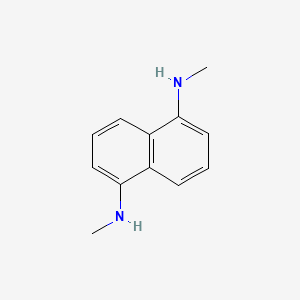
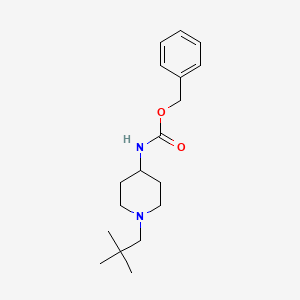
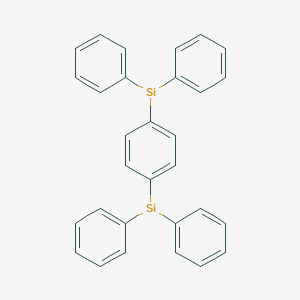
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
